N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanecarboxamide
描述
N-{([1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl)-N-methylcyclopropanecarboxamide is a synthetic small molecule characterized by a cyclopropane carboxamide core, a methyl group, and an azetidine ring substituted with a 5-bromopyrimidin-2-yl moiety. The azetidine (a four-membered nitrogen-containing ring) is connected to the cyclopropane via a methylene bridge. The cyclopropane group contributes to conformational rigidity, which may improve metabolic stability compared to larger cyclic systems .
属性
IUPAC Name |
N-[[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN4O/c1-17(12(19)10-2-3-10)6-9-7-18(8-9)13-15-4-11(14)5-16-13/h4-5,9-10H,2-3,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHKTXLBIUSRMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=C(C=N2)Br)C(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanecarboxamide, identified by its CAS number 2549014-79-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₅BrN₄O₂S
- Molecular Weight : 335.22 g/mol
- Structure : The compound features a bromopyrimidine moiety attached to an azetidine ring and a cyclopropanecarboxamide group.
Pharmacological Profile
The biological activity of this compound has been evaluated in various studies, focusing on its interactions with several biological targets:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against several bacterial strains. The presence of the bromopyrimidine moiety is believed to enhance its interaction with microbial targets.
- Neuropharmacological Effects : Research indicates that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Specific binding assays have demonstrated affinity for dopamine and serotonin receptors.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.
- Receptor Modulation : It may modulate receptor activity, particularly in the central nervous system, affecting neurotransmitter release and reuptake.
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Study on Cancer Cell Lines : In vitro experiments demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability in breast and lung cancer cell lines. The study reported IC₅₀ values indicating effective concentration ranges for therapeutic use.
- Antimicrobial Efficacy Assessment : A study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that supports its potential as a lead compound for antibiotic development.
- Neuropharmacological Evaluation : Behavioral assays in rodent models showed that administration of the compound resulted in altered locomotor activity, suggesting effects on dopaminergic pathways.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 335.22 g/mol |
| Anticancer IC₅₀ (Breast) | 15 μM |
| Anticancer IC₅₀ (Lung) | 20 μM |
| MIC (Staphylococcus aureus) | 32 µg/mL |
| MIC (Escherichia coli) | 64 µg/mL |
相似化合物的比较
Compound A : N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide (from )
- Similarities :
- Differences :
- Substituents : Compound A contains a thiazole ring linked to a biphenyl and pyridine group, while the target compound uses an azetidine-pyrimidine system.
- Electronic Effects : The 5-bromo-pyrimidine in the target compound introduces stronger electron-withdrawing effects compared to Compound A’s pyridine-thiazole system.
- Solubility : Compound A’s biphenyl and benzodioxole groups likely increase lipophilicity (higher logP), whereas the azetidine and pyrimidine in the target compound may improve aqueous solubility.
Compound B : N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanecarboxamide
- Similarities :
- Both have a cyclopropane carboxamide and methyl group.
- Differences :
- Ring Size : Compound B uses a five-membered pyrrolidine ring, offering greater conformational flexibility than the azetidine in the target compound.
- Bioactivity : The rigid azetidine in the target compound may enhance selectivity for sterically constrained binding pockets compared to pyrrolidine.
Pharmacokinetic and Physicochemical Properties (Hypothetical Data)
Research Findings and Implications
- Target Selectivity: The 5-bromo-pyrimidine moiety may enhance kinase inhibition compared to non-halogenated analogs, as seen in studies of brominated heterocycles .
- Metabolic Advantages : The cyclopropane carboxamide in both the target compound and Compound A resists cytochrome P450-mediated degradation, a critical feature for oral bioavailability.
- Limitations : The target compound’s azetidine-pyrimidine system may pose synthetic challenges (e.g., ring strain) compared to Compound A’s thiazole-based synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
